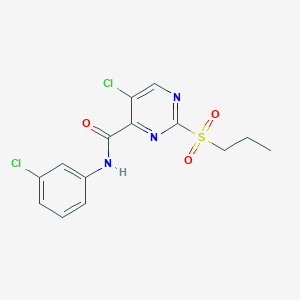
5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound, also known as A-769662, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is not yet fully understood, but it is believed to act as an activator of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. By activating AMPK, this compound is thought to enhance glucose uptake and fatty acid oxidation, leading to improved metabolic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous and varied. Some of the most notable effects include increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. In addition, this compound has also been found to exhibit anti-cancer properties, making it a promising candidate for further exploration in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its ability to selectively activate AMPK, which is a crucial enzyme involved in regulating cellular energy metabolism. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. One area of focus could be on further exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of focus could be on investigating its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify other potential targets for its use in scientific research.
Aplicaciones Científicas De Investigación
The potential applications of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in scientific research are vast and varied. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. In addition, this compound has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further exploration in these fields.
Propiedades
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-6-23(21,22)14-17-8-11(16)12(19-14)13(20)18-10-5-3-4-9(15)7-10/h3-5,7-8H,2,6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZAOUZYHADDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)
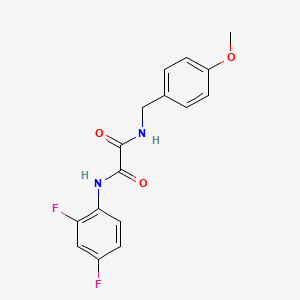

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)
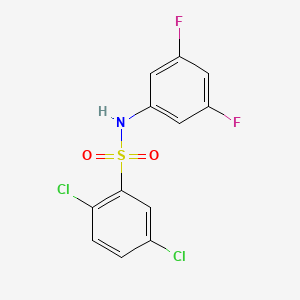
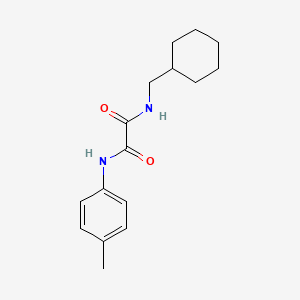

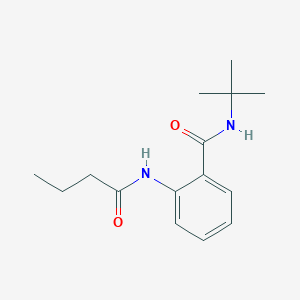
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)
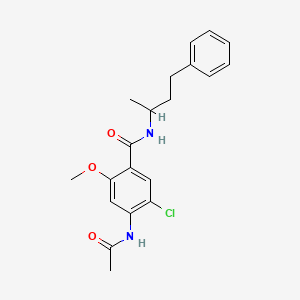
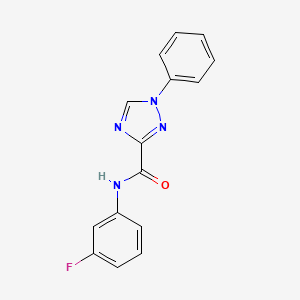
![N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4393323.png)
